MEISi-1 was developed through a high-throughput screening process aimed at identifying small molecule inhibitors of MEIS proteins. This involved computational methods such as molecular docking to evaluate interactions with the homeodomain of MEIS proteins, followed by in vitro validation using luciferase reporter assays and ex vivo hematopoietic stem cell assays . The compound is commercially available from Meinox Pharma Technologies.
MEISi-1 is classified as a small molecule inhibitor within the category of chemical compounds that target transcription factors. Its primary function is to inhibit the activity of Meis Homeobox 1, which plays a role in regulating gene expression associated with hematopoietic stem cells and cancer pathways.
The synthesis of MEISi-1 involves several steps, starting with the identification of potential small molecules through in silico screening against a library of over one million compounds. The compounds were assessed for predicted cytotoxicity and cardiotoxicity using computational models. Following this, selected candidates underwent laboratory validation through various biochemical assays .
The molecular structure of MEISi-1 includes functional groups that facilitate its interaction with the Meis Homeobox 1 protein. While detailed structural data such as X-ray crystallography or NMR results are not provided, it is implied that the structure allows for effective binding to the homeodomain region of the target protein.
MEISi-1's chemical identity can be referenced by its CAS number 446306-43-0, which aids in cataloging and retrieving information about this compound from chemical databases .
MEISi-1 primarily functions by inhibiting the transcriptional activity of Meis Homeobox 1. This inhibition leads to downregulation of target genes involved in hematopoietic stem cell self-renewal and proliferation . The specific chemical reactions involving MEISi-1 are centered around its binding interactions with protein targets rather than traditional organic chemical reactions.
The efficacy of MEISi-1 was demonstrated through luciferase reporter assays, which showed significant inhibition of MEIS-dependent transcriptional activity. Additionally, ex vivo studies confirmed its role in modulating hematopoietic stem cell dynamics .
MEISi-1 acts by binding to the homeodomain of Meis Homeobox 1, thereby preventing its interaction with DNA and other regulatory proteins necessary for gene transcription. This mechanism disrupts normal signaling pathways that promote stem cell self-renewal and proliferation .
Research indicates that inhibition of Meis proteins results in decreased expression levels of critical genes such as Hif-1α and Hif-2α, which are involved in cellular responses to hypoxia and stem cell maintenance . The precise molecular interactions remain an area for further investigation.
While specific physical properties such as melting point or boiling point are not detailed in the available literature, MEISi-1 is noted to be soluble in dimethyl sulfoxide, indicating good solubility characteristics for biological applications.
MEISi-1 has significant potential applications in scientific research, particularly in the fields of hematology and oncology. Its ability to inhibit Meis Homeobox 1 makes it a valuable tool for studying hematopoietic stem cell biology and exploring therapeutic strategies for cancers where Meis proteins play a pivotal role . Additionally, ongoing research may reveal further applications in other areas where modulation of transcription factors is beneficial.
MEIS1 (Myeloid Ecotropic Viral Integration Site 1) belongs to the Three-Amino-Acid-Loop-Extension (TALE) family of homeodomain transcription factors, characterized by a distinctive three-residue insertion between helices 1 and 2 of their DNA-binding homeodomains. This structural feature enables versatile protein-DNA and protein-protein interactions critical for transcriptional regulation. The human MEIS1 gene, located on chromosome 2p14, spans approximately 139 kb and consists of 13 exons encoding a 390-amino acid protein with a molecular weight of ~43 kDa. Structurally, MEIS1 contains several conserved functional domains:
Table 1: Functional Domains of MEIS1 Protein
Domain | Function | Significance |
---|---|---|
PBX Interaction Domain | Mediates binding to PBX family cofactors | Essential for nuclear localization and complex stability |
Homeodomain (HD) | DNA-binding domain with TALE-specific insertion | Recognizes TGACAG motifs; enables cooperative DNA binding |
Ser/Thr-rich domain | Putative phosphorylation sites | Potential regulatory site for post-translational modifications |
Acidic Domain (Asp/Glu) | Transcriptional activation domain | Recruits basal transcriptional machinery |
HR1/HR2 domains | Protein-protein interaction interfaces | Facilitates oligomerization with HOX and other partners |
Alternative splicing generates four primary isoforms (MEIS1A, MEIS1B, MEIS1C, MEIS1D), differing in their C-terminal regions and exhibiting tissue-specific expression patterns. MEIS1 predominantly localizes to the nucleus, though cytoplasmic localization occurs in specific contexts (e.g., endometrial cells during pregnancy). Its expression is dynamically regulated by cell type, developmental stage, age, hypoxia, and pathological conditions. Functionally, MEIS1 operates within intricate transcriptional complexes, primarily with PBX and HOX proteins, to regulate target gene expression [1] [3] [6].
Table 2: Major MEIS1 Isoforms
Isoform | Exon Structure | Expression Context | Functional Notes |
---|---|---|---|
MEIS1A | Contains all 13 exons | Widely expressed | Canonical full-length isoform |
MEIS1B | Lacks exon 12 (95 bp deletion) | Hematopoietic tissues, some tumors | Altered C-terminus; impacts protein interactions |
MEIS1C | Lacks exons encoding AA 162-210 | Mouse embryos | Developmental regulation |
MEIS1D | Lacks exon 8 | Mouse colorectal cancer cells | Potential tumor-context specific isoform |
MEIS1 plays multifaceted and often paradoxical roles across physiological and pathological contexts:
Hematopoiesis: MEIS1 is indispensable for normal and malignant hematopoiesis. It regulates hematopoietic stem cell (HSC) self-renewal, differentiation arrest, and homing. During embryonic development, MEIS1 establishes the pre-hemogenic endothelial state preceding RUNX1 expression, priming hematopoietic commitment. In adult hematopoiesis, it maintains HSC quiescence and regulates lineage commitment decisions. Crucially, MEIS1 is a critical downstream effector in Mixed Lineage Leukemia (MLL)-fusion leukemogenesis. MLL fusion proteins directly induce high MEIS1 expression, which cooperates with HOXA9 to confer stem cell-like properties on myeloid progenitors, driving leukemic transformation and maintenance [1] [7] [8].
Oncogenesis: MEIS1 exhibits context-dependent oncogenic or tumor-suppressive functions. In hematological malignancies (especially AML with MLL rearrangements and certain ALL subtypes), MEIS1 acts as a potent oncogene. It enhances leukemic stem cell (LSC) potential by quantitatively regulating self-renewal, differentiation arrest, and cell cycling. MEIS1 expression levels strongly correlate with MLL-leukemia latency and aggressiveness – higher MEIS1 expression predicts shorter latency. Mechanistically, MEIS1 drives leukemogenesis by stimulating ribosomal biogenesis and amplifying MYC oncogenic programs. It localizes to H3K27-acetylated enhancers pre-activated by HOXA9, controlling genes essential for ribosome assembly and function, thereby enabling rapid proliferation [7] [8].
Conversely, in numerous solid tumors, MEIS1 functions as a tumor suppressor. It is significantly downregulated in colorectal cancer (CRC), non-small cell lung cancer (NSCLC), and ovarian cancer. In CRC, diminished MEIS1 expression correlates with poor patient survival and promotes oxaliplatin resistance by enhancing DNA damage repair via upregulation of Flap Endonuclease 1 (FEN1). MEIS1 loss impairs CRC cell viability suppression and tumor growth inhibition in preclinical models [5] [6].
Table 3: Context-Dependent Roles of MEIS1 in Cancer
Cancer Context | MEIS1 Role | Key Mechanisms | Clinical/Functional Impact |
---|---|---|---|
MLL-rearranged AML | Oncogene | Cooperates with HOXA9/PBX; Stimulates ribosome biogenesis & Myc; Blocks differentiation | Shorter latency; Higher LSC frequency; Essential for transformation |
Acute Lymphoblastic Leukemia (ALL) | Oncogene | Co-expressed with HOXA9; Enhances proliferation | More frequent in infant ALL |
Colorectal Cancer (CRC) | Tumor Suppressor | Downregulates FEN1; Prevents DNA damage repair; Inhibits proliferation | Low expression = poor prognosis & oxaliplatin resistance |
Non-Small Cell Lung Cancer (NSCLC) | Tumor Suppressor | Inhibits proliferation; Pro-apoptotic? | Low expression correlates with aggressiveness |
Prostate Cancer | Dual/Context | Stabilizes HOXB13 (proliferation); Interacts with AR signaling? | Inconsistent reports in literature |
The compelling evidence for MEIS1's pathogenic roles, particularly in leukemias and specific solid tumors, provides a strong rationale for developing targeted inhibitors. Key arguments include:
Downstream Effector of Key Oncogenic Drivers: MEIS1 is a critical effector downstream of high-risk oncogenic drivers like MLL fusions and mutant NPM1 in AML. Targeting MEIS1 could circumvent challenges associated with direct targeting of upstream drivers (e.g., MLL fusion proteins are often intractable). MEIS1 cooperates with HOXA9, forming a complex that occupies enhancers pre-marked by H3K27 acetylation and H3K4 monomethylation. This complex drives transcription of genes involved in ribosomal biogenesis (e.g., Pol I subunits, rRNA processing factors) and amplifies MYC-driven transcriptional programs. Both pathways are indispensable for the leukemic phenotype – MYC drives proliferation, while enhanced ribosome biogenesis provides the translational capacity necessary for rapid cell division and confers resistance to metabolic and therapeutic stress. Disrupting MEIS1 cripples this oncogenic network [7] [8].
Epigenetic Silencing in Solid Tumors: In cancers where MEIS1 acts as a tumor suppressor (e.g., CRC), its expression is frequently silenced by epigenetic mechanisms. The ELFN1-AS1/EZH2/DNMT3a axis plays a pivotal role: the long non-coding RNA ELFN1-AS1 recruits the Polycomb Repressive Complex 2 (PRC2) component EZH2 (histone methyltransferase) and DNMT3a (DNA methyltransferase) to the MEIS1 promoter. This results in repressive histone marks (H3K27me3) and DNA methylation, silencing MEIS1 transcription. Reactivating MEIS1 expression or inhibiting its repressors (e.g., using EZH2 inhibitors like GSK126) restores sensitivity to chemotherapy (e.g., oxaliplatin in CRC) and suppresses tumor growth in preclinical models [5].
Modulation of Therapeutic Resistance: MEIS1 status directly influences therapeutic responses. In CRC, loss of MEIS1 promotes resistance to oxaliplatin by enhancing FEN1-mediated DNA repair, allowing cancer cells to survive platinum-induced DNA damage. Conversely, in AML, MEIS1 dependency suggests that its inhibition could eradicate LSCs, potentially overcoming resistance to conventional therapies. Furthermore, MEIS1's role in ribosomal biogenesis suggests that MEIS1-high cancers might exhibit heightened sensitivity to inhibitors of ribosome assembly or function [5] [8].
Targetable Molecular Dependencies: MEIS1 protein stability is regulated by post-translational modifications. Casein kinase 2 (CK2)-mediated phosphorylation stabilizes both MEIS1 and its partner HOXA9. Pharmacological CK2 inhibition leads to rapid proteasomal degradation of these oncoproteins. Similarly, MEIS1/HOX complexes depend on bromodomain-containing proteins (e.g., BRD4) for transcriptional activation, making them vulnerable to BET bromodomain inhibition. These dependencies provide direct avenues for pharmacological intervention targeting MEIS1 function or stability [8].
Table 4: Experimental Therapeutic Strategies Targeting MEIS1-Associated Pathways
Therapeutic Strategy | Target/Mechanism | Experimental Context | Key Findings |
---|---|---|---|
CK2 Inhibition | Promotes degradation of phospho-MEIS1/HOXA9 | MLL-rearranged AML models | Induces degradation of MEIS1/HOXA9; Suppresses leukemia |
BET Bromodomain Inhibition | Disrupts BRD4-mediated transcription of MEIS1/HOX | AML, ALL models | Downregulates MEIS1/HOXA9; Anti-leukemic effects |
EZH2 Inhibition (e.g., GSK126) | Blocks H3K27me3 deposition on MEIS1 promoter | Colorectal cancer models | Reactivates MEIS1 expression; Reverses oxaliplatin resistance |
ELFN1-AS1 ASO | Degrades lncRNA recruiting repressive complexes | Colorectal cancer models | Reverses MEIS1 silencing; Synergizes with oxaliplatin to suppress tumor growth |
Direct MEIS1:PBX Disruption | Blocks essential protein-protein interactions | In vitro screening; Early preclinical | Reduces viability of MEIS1-dependent cells |
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